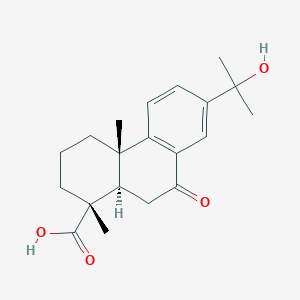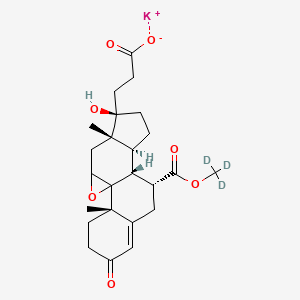
15-羟基-7-氧代脱氢枞酸
描述
15-Hydroxy-7-oxodehydroabietic acid is a natural product derived from the Pinus genus, specifically from the Pinaceae family . This compound is a diterpenoid, which is a type of organic compound composed of four isoprene units. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
科学研究应用
15-Hydroxy-7-oxodehydroabietic acid has a wide range of applications in scientific research:
作用机制
Mode of Action
It is an oxidation product of dehydroabietic acid
Biochemical Pathways
It is known to be a component of Portuguese gum rosin , but the downstream effects of its action on biochemical pathways require further investigation.
Pharmacokinetics
Its impact on bioavailability is unknown. The compound has a molecular weight of 330.418, a density of 1.2±0.1 g/cm3, and a boiling point of 522.4±50.0 °C at 760 mmHg .
Result of Action
It has been identified as a grade III allergen according to the GPMT method , suggesting it may induce an immune response.
Action Environment
It is known to be stable under dry conditions and at temperatures between 2-8℃ .
生化分析
Biochemical Properties
15-Hydroxy-7-oxodehydroabietic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a contact allergen, indicating its ability to interact with immune system components . The compound is known to interact with enzymes involved in oxidative stress responses, such as those in the cytochrome P450 family . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of cells.
Cellular Effects
15-Hydroxy-7-oxodehydroabietic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to alterations in the production of cytokines and other signaling molecules. Additionally, 15-Hydroxy-7-oxodehydroabietic acid affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 15-Hydroxy-7-oxodehydroabietic acid exerts its effects through specific binding interactions with biomolecules. It can bind to receptors and enzymes, leading to either inhibition or activation of their functions . For instance, the compound has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, 15-Hydroxy-7-oxodehydroabietic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Hydroxy-7-oxodehydroabietic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 15-Hydroxy-7-oxodehydroabietic acid remains stable under specific storage conditions, such as desiccation at -20°C . Its activity may decrease over time due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 15-Hydroxy-7-oxodehydroabietic acid in animal models are dose-dependent. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, including potential allergenic responses . Threshold effects have been noted, where the compound’s efficacy and safety profile vary significantly with dosage .
Metabolic Pathways
15-Hydroxy-7-oxodehydroabietic acid is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation . It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to changes in metabolite levels and metabolic flux within cells. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
Within cells and tissues, 15-Hydroxy-7-oxodehydroabietic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as its solubility and affinity for cellular components . Understanding these transport mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
15-Hydroxy-7-oxodehydroabietic acid exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
15-Hydroxy-7-oxodehydroabietic acid can be synthesized through the oxidation of dehydroabietic acid. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 15-Hydroxy-7-oxodehydroabietic acid often involves the extraction of resin from Pinus species, followed by purification and chemical modification processes . The resin is subjected to various chemical treatments to isolate and convert dehydroabietic acid into 15-Hydroxy-7-oxodehydroabietic acid.
化学反应分析
Types of Reactions
15-Hydroxy-7-oxodehydroabietic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate.
Major Products Formed
Oxidation Products: More oxidized derivatives such as 15-hydroperoxydehydroabietic acid.
Reduction Products: Less oxidized forms of the compound.
相似化合物的比较
15-Hydroxy-7-oxodehydroabietic acid is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dehydroabietic Acid: A precursor to 15-Hydroxy-7-oxodehydroabietic acid.
Abietic Acid: Another diterpenoid with similar properties but different chemical structure.
15-Hydroperoxydehydroabietic Acid: An oxidized derivative of 15-Hydroxy-7-oxodehydroabietic acid.
These compounds share some chemical properties but differ in their specific applications and effects.
属性
IUPAC Name |
(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXAZNVQUWDFH-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are employed to identify and quantify 15-Hydroxy-7-oxodehydroabietic acid in complex mixtures like archaeological samples?
A: Both direct exposure electron ionization mass spectrometry (DE-MS) and gas chromatography/mass spectrometry (GC/MS) prove valuable in analyzing 15-Hydroxy-7-oxodehydroabietic acid and its related compounds. DE-MS provides a rapid fingerprint of the sample, highlighting major components like abietanes, indicating the presence of diterpenic resinous material and its oxidation state []. For a more detailed molecular-level understanding, GC/MS is preferred. This technique allows for the identification of specific oxidized and aromatized abietanes, including 15-Hydroxy-7-oxodehydroabietic acid, offering insights into the origin and degradation of the material [].
Q2: Beyond archaeological applications, where else is 15-Hydroxy-7-oxodehydroabietic acid found, and what is its significance?
A: 15-Hydroxy-7-oxodehydroabietic acid is a significant component of rosin, a natural product derived from pine trees. In a study focusing on rosemary extracts, researchers found that spontaneous fermentation by lactic acid bacteria significantly enhanced the extraction of antioxidants, including 15-Hydroxy-7-oxodehydroabietic acid []. This suggests a potential role for this compound in enhancing the antioxidant properties of plant extracts.
Q3: Has 15-Hydroxy-7-oxodehydroabietic acid been linked to any biological activities?
A: While not explicitly explored in the provided research, a related compound, 7-oxodehydroabietic acid, has been identified as a contact allergen, particularly in individuals sensitive to gum rosin []. This finding underscores the importance of investigating the potential allergenic properties of 15-Hydroxy-7-oxodehydroabietic acid, given its structural similarity and presence in rosin. Further research is needed to understand its potential impact on human health.
Q4: The research mentions pinecones as a source of 15-Hydroxy-7-oxodehydroabietic acid. What is the context of this finding?
A: Research on Pinus koraiensis pinecone water extract identified 15-Hydroxy-7-oxodehydroabietic acid as one of the eight main components []. Notably, this extract exhibited cytotoxic activity against several human lung cancer cell lines and induced apoptosis, a programmed cell death mechanism []. While the specific contribution of 15-Hydroxy-7-oxodehydroabietic acid to these effects remains unclear, this finding opens avenues for exploring its potential antitumor properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1151872.png)
![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)
![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

